2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the benzyl and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions and purification methods is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions at the benzyl or methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an enzyme inhibitor or probe for studying biological pathways.
Medicine: Investigation as a potential therapeutic agent for treating infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may mimic natural substrates, leading to inhibition of enzyme activity or disruption of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-Methoxyphenyl)acetamide: Lacks the sulfonamide group but shares structural similarities.
Benzylamine: Contains the benzyl group but lacks the sulfonamide and methoxy groups.
Uniqueness
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-12-14-20(15-13-18)30(27,28)25(16-19-8-4-3-5-9-19)17-23(26)24-21-10-6-7-11-22(21)29-2/h3-15H,16-17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXDKOBUZLAILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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